6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a pyridin-2-yl group at the 2nd position, and an amine group at the 3rd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with α-bromoketones. The reaction proceeds through the formation of an intermediate pyridinium salt, which undergoes cyclization to yield the desired imidazo[1,2-a]pyridine derivative . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Radical Reactions: The imidazo[1,2-a]pyridine scaffold can be functionalized via radical reactions, which involve the generation of reactive intermediates under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Iodine (I2): Used as a catalyst in substitution reactions.
Tert-butyl hydroperoxide (TBHP): Employed as an oxidizing agent in radical reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases, such as tuberculosis.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis . Additionally, the compound’s ability to form reactive intermediates through radical reactions can contribute to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound of the family, known for its broad range of biological activities.
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine: A similar compound with a chlorine atom instead of bromine, exhibiting different reactivity and biological properties.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Another derivative with significant potency against multidrug-resistant tuberculosis.
Uniqueness
6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Its specific substitution pattern also contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-bromo-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-8-4-5-10-16-11(12(14)17(10)7-8)9-3-1-2-6-15-9/h1-7H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKLEGRYEOIFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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